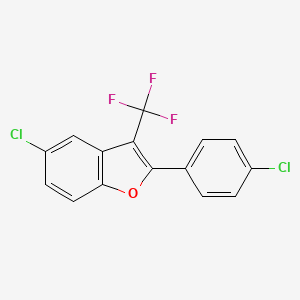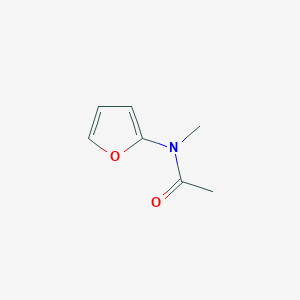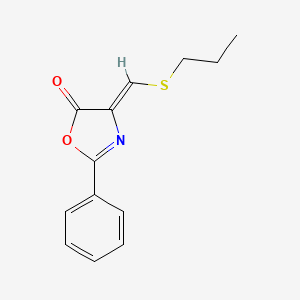
5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a pyrrolidin-2-one moiety. It is known for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 3,4-dichlorophenylpiperazine with a suitable pyrrolidin-2-one derivative. One common method involves the use of potassium carbonate as a base in an acetone solvent, with the reaction mixture being refluxed at 56°C for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as dopamine receptors. It acts as a ligand that binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This modulation can have various physiological effects, including alterations in mood, cognition, and behavior .
相似化合物的比较
Similar Compounds
5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one: This compound shares a similar piperazine and dichlorophenyl structure but differs in its oxadiazole moiety.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound has a similar piperazine ring but is substituted with a phenylpyridinone group.
Uniqueness
5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific combination of a dichlorophenyl group and a pyrrolidin-2-one moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
属性
CAS 编号 |
91703-22-9 |
|---|---|
分子式 |
C14H17Cl2N3O |
分子量 |
314.2 g/mol |
IUPAC 名称 |
5-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H17Cl2N3O/c15-11-2-1-10(9-12(11)16)18-5-7-19(8-6-18)13-3-4-14(20)17-13/h1-2,9,13H,3-8H2,(H,17,20) |
InChI 键 |
DAWUPZVTSYCEQK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC1N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896037.png)
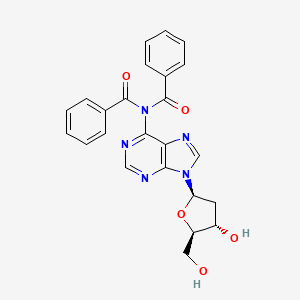

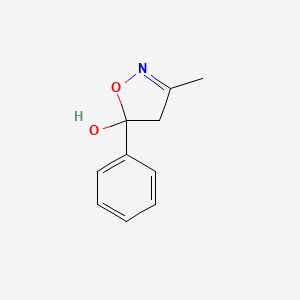
![Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-](/img/structure/B12896082.png)
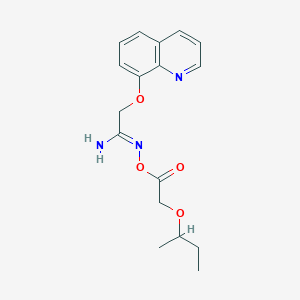
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B12896089.png)

